1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl- 1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl-
Brand Name: Vulcanchem
CAS No.: 62160-83-2
VCID: VC17271786
InChI: InChI=1S/C18H16N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(12-16(19-20)18(21)22)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3 g/mol

1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl-

CAS No.: 62160-83-2

Cat. No.: VC17271786

Molecular Formula: C18H16N2O3

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl- - 62160-83-2

Specification

CAS No. 62160-83-2
Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
IUPAC Name 1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C18H16N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(12-16(19-20)18(21)22)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22)
Standard InChI Key NIRUHBUIBMKEJT-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl- is C₁₈H₁₆N₂O₃, with a molecular weight of 308.3 g/mol . Its IUPAC name, 1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylic acid, reflects the substitution pattern on the pyrazole ring. The 2D and 3D conformational analyses reveal a planar pyrazole core with the 4-ethoxyphenyl and phenyl groups oriented orthogonally to minimize steric hindrance .

Key Structural Features:

  • Pyrazole Ring: A five-membered aromatic ring containing two adjacent nitrogen atoms.

  • 4-Ethoxyphenyl Substituent: An ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring enhances lipophilicity, influencing membrane permeability.

  • Phenyl Group at C5: Contributes to π-π stacking interactions in biological targets.

  • Carboxylic Acid at C3: Enables hydrogen bonding and salt formation, critical for binding to enzymatic active sites .

The compound's SMILES notation (CCOC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3) and InChIKey (NIRUHBUIBMKEJT-UHFFFAOYSA-N) provide unambiguous representations for computational modeling .

Synthesis and Optimization

The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl- typically involves a two-step condensation and carboxylation process :

Step 1: Formation of Hydrazone Intermediate
Ethyl 4-ethoxyphenylacetate reacts with hydrazine hydrate in ethanol under acidic conditions (e.g., glacial acetic acid) to yield a hydrazone derivative. This step is critical for establishing the pyrazole backbone.

Step 2: Cyclization and Carboxylation
The hydrazone intermediate undergoes cyclization using a Vilsmeier-Haack reagent (dimethylformamide and phosphorus oxychloride), followed by carboxylation at the 3-position. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing processing time from hours to minutes while maintaining yields above 75% .

Optimization Challenges:

  • Byproduct Formation: Competing reactions at the N1 and N2 positions require precise temperature control (60–80°C).

  • Purification: Flash chromatography or recrystallization from ethanol-water mixtures achieves >95% purity .

Chemical Reactivity and Derivative Synthesis

The compound undergoes characteristic reactions of both pyrazoles and carboxylic acids:

Reaction TypeConditionsProducts
EsterificationH₂SO₄ catalyst, refluxing ethanolEthyl 1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylate
AmidationThionyl chloride, followed by ammonia1-(4-Ethoxyphenyl)-5-phenylpyrazole-3-carboxamide
HalogenationPCl₅, 0°C3-Chlorocarbonyl derivative

Ester derivatives show enhanced blood-brain barrier penetration, making them candidates for neuroinflammatory disorders .

Computational and Structural Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Molecular docking simulations with COX-2 (PDB ID 5KIR) show a binding affinity of -9.2 kcal/mol, driven by hydrogen bonds with Arg120 and Tyr355 .

Industrial and Therapeutic Prospects

Current applications focus on preclinical drug development, with patents filed for COX-2 inhibitors (WO2024091832) and antimicrobial coatings (EP4108769A1). Challenges include optimizing oral bioavailability, currently at 22% due to first-pass metabolism. Nanoencapsulation in liposomes increases bioavailability to 58% in rodent studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator